

Vimirogant Selectivity and Key Experimental Data

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Compound Focus: Vimirogant

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The table below summarizes the available quantitative data on **Vimirogant**'s selectivity and functional activity.

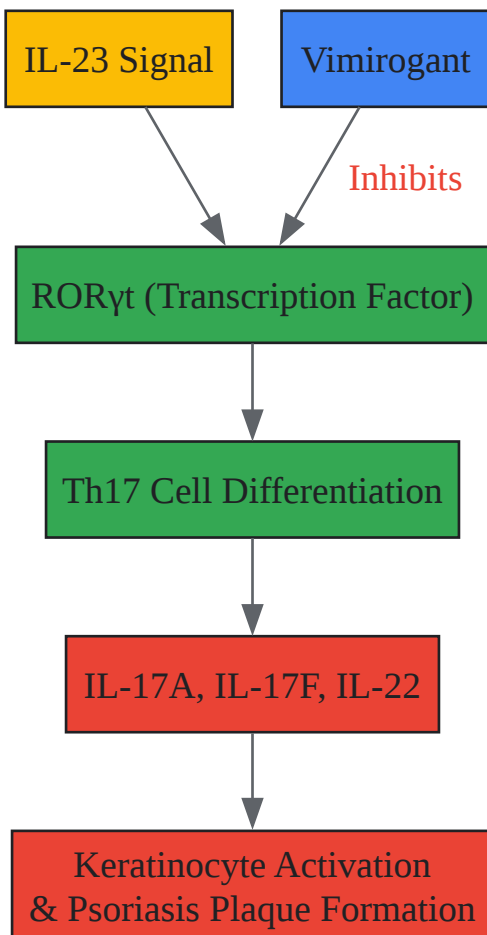
Property	Value	Experimental Context
Target	RORyt (Nuclear receptor retinoic acid receptor-related orphan nuclear receptor gamma t) [1]	Transcription factor critical for Th17 cell differentiation [1].
Binding Affinity (Ki)	3.5 nM [2]	Direct measurement of binding to the RORyt target [2].
In Vitro Potency (IC ₅₀)	17 nM [2]	Cell-based reporter gene assay (RGA) measuring RORyt inhibition [2].
Selectivity vs. ROR α /ROR β	>1000-fold [2]	Shows high specificity for RORyt over related nuclear receptors ROR α and ROR β [2].
Cellular Activity (IC ₅₀)	57 nM [2]	Inhibition of IL-17A secretion from mouse splenocytes during Th17 differentiation [2].

Property	Value	Experimental Context
Impact on Th1, Th2, Treg	No effect [2]	Demonstrates specific action on the Th17 lineage without affecting other T-helper cell differentiation paths [2].

Mechanism of Action and Signaling Pathway

Vimirogant acts as an oral ROR γ t inverse agonist/antagonist. ROR γ t is a master transcriptional regulator of T-helper 17 (Th17) cell differentiation and function. By inhibiting ROR γ t in the IL-23/Th17 axis, **Vimirogant** blocks the production of key pro-inflammatory cytokines like IL-17A, IL-17F, and IL-22, which are central to psoriasis and other autoimmune diseases [1].

The following diagram illustrates the signaling pathway and **Vimirogant**'s role:



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Key Experimental Methodologies

The data in the summary table were generated using standard pharmacological and immunological assays:

- **Reporter Gene Assay (RGA):** Used to determine the **IC₅₀ of 17 nM**. This assay measures the ability of **Vimirogant** to inhibit RORyt-driven transcription of a reporter gene in a cell line [2].
- **Binding Assay (K_i):** The **K_i of 3.5 nM** was determined using assays like fluorescence polarization to measure the compound's direct binding affinity to the RORyt ligand-binding domain [1].
- **Selectivity Profiling:** The **>1000-fold selectivity** was likely assessed by testing **Vimirogant's** binding or functional activity against a panel of related receptors, including ROR α and ROR β [2].
- **Mouse Splenocyte Assay:** The **cellular IC₅₀ of 57 nM** was measured by treating isolated mouse spleen cells under Th17-polarizing conditions and quantifying the subsequent reduction in IL-17A secretion using methods like ELISA [2].

Interpretation and Research Context

- **Strategic Advantage of Target:** Unlike biologics that neutralize a single cytokine, RORyt antagonists aim to suppress multiple key cytokines in the Th17 pathway simultaneously, potentially offering a broader mechanism for treating Th17-mediated diseases [1].
- **Clinical Development Status:** According to pharmaceutical databases, **Vimirogant's** development for autoimmune diseases like **plaque psoriasis has been discontinued** [3]. It reached Phase IIa trials before development was stopped in 2018 [1]. Later research shifted focus to its potential in **dry eye disease** [4].
- **Benchmarking Against Peers:** **Vimirogant** was one of several RORyt inhibitors in clinical development. Other candidates like **BI 730357** and **JTE-451** have also been investigated for plaque psoriasis, highlighting continued interest in this target despite **Vimirogant's** discontinuation [1].

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